Meluadrine
Overview
Description
Meluadrine is a potent agonist of the β2 adrenergic receptor . It is one of the metabolites of Tulobuterol . It belongs to the class of organic compounds known as m-chlorophenols .
Molecular Structure Analysis
The molecular weight of Meluadrine is 243.73 . Its molecular formula is C12H18ClNO2 . The SMILES representation of its structure isCC(C)(C)NCC@@HO)Cl)O
. Chemical Reactions Analysis
The kinetics of racemization of Meluadrine tartrate in aqueous solution was investigated over the pH range of 1.2 to 12 at 40, 60, and 80°C . The racemization was followed by measuring both the residual ®-enantiomer and formed (S)-enantiomer of Meluadrine .Scientific Research Applications
Antioxidant and Organ Transplantation
Melatonin, known for its potent antioxidant properties, has shown encouraging results in various organ transplants. Research indicates that melatonin enhances several aspects of ovarian grafts, including morphology, apoptosis, immunological reactions, revascularization, oxidative stress, and survival rates. Although promising, further studies, especially in humans, are necessary to consolidate its use in clinical settings, particularly in ovary transplantation for fertility preservation (Shiroma et al., 2016).
Sleep Disorders and Neuroprotection
Melatonin has been widely studied for its efficacy in managing secondary sleep disorders. A meta-analysis revealed that melatonin reduces sleep onset latency and increases total sleep time, suggesting its use for patients with secondary sleep disorders. However, further confirmation of its efficacy is required (Li et al., 2019).
Broad Therapeutic Applications
Extensive clinical trials have explored the therapeutic usefulness of melatonin in various medical fields, including ocular, blood, gastrointestinal, cardiovascular diseases, diabetes, and neurological disorders. It's also been used as an adjuvant in anaesthesia, hemodialysis, in vitro fertilization, and neonatal care. Melatonin shows promise in macular degeneration, glaucoma, sleep disorders, neurological degenerative diseases, and as an adjuvant in anesthetic procedures. Nonetheless, more clinical studies are needed to confirm its utility in other conditions (Sánchez-Barceló et al., 2010).
Cardioprotection
Melatonin exhibits significant cardioprotective effects in myocardial ischemia–reperfusion injury. It preserves cardiomyocyte microstructure and reduces myocardial injury, potentially through modulation of specific signaling pathways. These findings suggest potential clinical applications of melatonin in ischemic heart diseases (Yang et al., 2014).
Dental and Periodontal Applications
Studies indicate that melatonin may have beneficial effects in certain inflammatory oral pathologies, mainly periodontal diseases. It inhibits bone resorption, destroys reactive oxygen species, and stimulates osteoblastic differentiation. Despite promising results, there's a lack of data on effective concentrations and application methods, highlighting the need for more randomized clinical trials in this area (Meenakshi & Malaiappan, 2020).
Melatonin as a Multipotential Drug
Melatonin's multidirectional effects make it a candidate for the treatment of sleep-wake rhythm disorders, central nervous system disorders, cardiovascular system ailments, gastrointestinal system issues, and various oncological diseases. While evidence supports its positive effects, further research and clinical recommendations are needed for its safe and widespread use in clinical practice (Baranowska et al., 2023).
Future Directions
While there is limited information available on future directions for Meluadrine, one study suggests that it has a mild influence relative to the effects of ritodrine on the maternal metabolic responses and fetal cardiovascular function . This could potentially open up new avenues for research and application in the future.
properties
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13/h4-6,11,14-16H,7H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXBJWRFCNRAPA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=C(C=C(C=C1)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048810 | |
Record name | Meluadrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meluadrine | |
CAS RN |
134865-33-1 | |
Record name | Meluadrine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134865331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meluadrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELUADRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYC8314117 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.